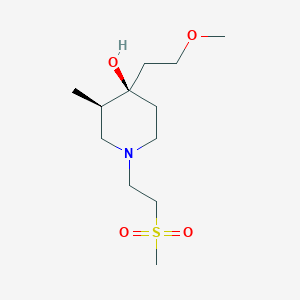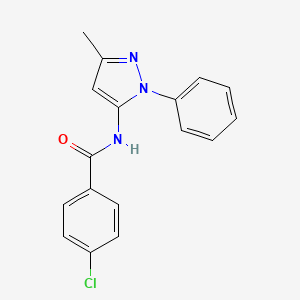
2-Benzoylamino-N-pyridin-4-yl-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoylamino-N-pyridin-4-yl-benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoylamino group attached to a pyridin-4-yl-benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoylamino-N-pyridin-4-yl-benzamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Another method involves the use of metal-organic frameworks (MOFs) as catalysts. For example, a bimetallic MOF composed of iron (III) and nickel (II) cations can catalyze the reaction between 2-aminopyridine and trans-β-nitrostyrene to produce this compound. This reaction is carried out in dichloromethane at 80°C for 24 hours, resulting in a high yield of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzoylamino-N-pyridin-4-yl-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoylamino group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
2-Benzoylamino-N-pyridin-4-yl-benzamide has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of coordination polymers and metal-organic frameworks.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development.
Industry: The compound is used in the development of advanced materials with specific properties, such as enhanced mechanical strength or thermal stability.
Wirkmechanismus
The mechanism of action of 2-Benzoylamino-N-pyridin-4-yl-benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. For example, it may inhibit the activity of tyrosine-protein kinases, which play a role in cell signaling and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Pyridin-2-yl)benzamide: This compound has a similar structure but with the pyridinyl group attached at the 2-position instead of the 4-position.
3-Bromoimidazo[1,2-a]pyridine: This compound is synthesized from similar starting materials and has applications in medicinal chemistry.
Uniqueness
2-Benzoylamino-N-pyridin-4-yl-benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form coordination complexes with metals and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
2-benzamido-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(14-6-2-1-3-7-14)22-17-9-5-4-8-16(17)19(24)21-15-10-12-20-13-11-15/h1-13H,(H,22,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTODAQHBXAUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49730299 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B5620680.png)
![2-(2-methoxyethyl)-8-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5620683.png)
![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5620690.png)
![4-[3-(4-isopropylphenyl)acryloyl]morpholine](/img/structure/B5620695.png)
![(1S,5R)-6-(2-methoxyethyl)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5620700.png)
![(3aS*,10aS*)-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5620706.png)


![1-[1-[(1-Methylimidazol-2-yl)methyl]piperidin-3-yl]-4-phenylpiperazine](/img/structure/B5620719.png)
![(3R*,5S*)-N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5620747.png)

